(2,2'-Bipyridine)nickel dichloride

Catalog No.
S6579234
CAS No.
22775-90-2
M.F
C10H8Cl2N2Ni
M. Wt
285.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2'-Bipyridine)nickel dichloride

CAS Number

22775-90-2

Product Name

(2,2'-Bipyridine)nickel dichloride

IUPAC Name

dichloronickel;2-pyridin-2-ylpyridine

Molecular Formula

C10H8Cl2N2Ni

Molecular Weight

285.78 g/mol

InChI

InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

NSWRSAFGHPRHGG-UHFFFAOYSA-L

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl

The exact mass of the compound (2,2'-Bipyridine)nickel dichloride, 95% is 283.941795 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2,2'-Bipyridine)nickel dichloride (CAS: 22775-90-2) is an air- and moisture-stable nickel(II) precatalyst widely utilized in photoredox/nickel dual catalysis, reductive cross-electrophile coupling, and electrochemical synthesis. As a pre-coordinated, 1:1 stoichiometric complex of nickel(II) chloride and 2,2'-bipyridine, it eliminates the need for inert-atmosphere glovebox handling typically required for Ni(0) precursors like Ni(COD)2. Its defined coordination sphere provides predictable redox potentials essential for single-electron transfer (SET) pathways, making it a highly reproducible benchmark material for C-C and C-heteroatom bond formation in both academic discovery and industrial scale-up [1].

Research Fit

Catalyst class
Phosphine-free Ni(II) precatalyst for cross-coupling, oligomerization, and polycondensation.
Physical form
Air-stable, non-hygroscopic solid; soluble in DMF, ethanol, DMAc for homogeneous or heterogeneous use.
Coordination feature
Mono-bpy stoichiometry enables post-synthetic metalation onto bpy-functionalized porous supports.

Buyers often attempt to substitute preformed (2,2'-Bipyridine)nickel dichloride with in situ mixtures of NiCl2 (or NiCl2·glyme) and free bipyridine, or with more sterically hindered analogs like NiCl2(dtbbpy). However, in situ generation frequently leaves uncomplexed free ligand in solution, which can trap essential reaction intermediates (such as in situ-generated HCl in hydroacylation) and lead to significant byproduct formation or stalled catalytic cycles [1]. Furthermore, substituting the parent bipyridine ligand for bulky derivatives like dtbbpy or phenanthroline drastically alters the steric environment and redox window, often resulting in poor chemoselectivity, increased diacylation, or plummeting yields in cross-electrophile couplings [REFS-1, REFS-2]. Consequently, procuring the exact preformed NiCl2(bpy) complex is critical for ensuring lot-to-lot reproducibility and avoiding off-target reactivity.

Substitution Risk

Ligand-free Ni source Using NiCl₂·6H₂O without a chelating N-donor may reduce catalytic activity and selectivity.
Bis-bpy analogue Ni(bpy)₂Cl₂ saturates the coordination sphere, preventing grafting onto support-based bpy sites.
Phosphine-ligated Ni NiCl₂(PPh₃)₂ alters steric and redox properties, which may shift yield and substrate compatibility.

Yield Superiority of Preformed Complex vs. In Situ Generation

In the photoredox-catalyzed hydroacylation of terminal alkynes, the use of preformed NiCl2(bpy) provided clean conversion to the desired product. In contrast, attempting to generate the catalyst in situ from NiCl2·glyme or Ni(OAc)2 and free bipyridine resulted in moderate to poor yields and a significant increase in diacylated byproducts, as uncomplexed ligand trapped the essential in situ-generated HCl [1].

Evidence DimensionCatalytic yield and byproduct formation
Target Compound DataOptimal yield with trace byproducts (clean reaction)
Comparator Or BaselineIn situ generation (NiCl2·glyme + bpy or Ni(OAc)2 + bpy)
Quantified DifferencePreformed complex prevents uncomplexed ligand from trapping HCl, avoiding major diacylated byproduct formation
ConditionsPhotoredox dual catalysis with TBADT, 390 nm LEDs, acetonitrile

Procuring the preformed complex ensures perfect 1:1 stoichiometry, preventing free-ligand interference and ensuring reproducible scale-up.

Ligand screening (EC coupling)
Head-to-head
86% isolated yield with 2,2′-bipyridine
bathocuproine: 82% · neocuproine: 67%
ligand-free NiCl₂: 47%
Reported highest yield in tested N–N ligand set for electrochemical cross-coupling.
Undivided cell, DMF, 25 °C, 3 h, 5 mA; 5.0 mol % Ni.

Chemoselectivity Advantage Over Bulky Analogs (dtbbpy)

While 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is a common ligand in nickel catalysis, replacing NiCl2(bpy) with dtbbpy-based systems in hydroacylation workflows leads to poor selectivity. The sterically bulky dtbbpy ligand promoted considerable formation of unwanted diacylated byproducts, whereas the unsubstituted bipyridine in NiCl2(bpy) proved extremely advantageous in preventing over-reaction [1].

Evidence DimensionReaction chemoselectivity (mono- vs di-acylation)
Target Compound DataHigh selectivity for mono-acylated product
Comparator Or Baselinedtbbpy ligand system
Quantified Differencedtbbpy exhibits poor selectivity with considerable diacylated byproduct; bpy prevents byproduct formation
ConditionsDecatungstate photocatalyst, terminal alkynes, and aldehydes

Buyers should avoid defaulting to premium bulky ligands like dtbbpy when the unsubstituted NiCl2(bpy) provides superior chemoselectivity and product purity.

Phosphine-free Suzuki coupling
Class-level
Homocoupling yields 60–75% (NiCl₂/bpy/Mg, DMF).
Suzuki couplings under mild conditions.
Supports phosphine-free biaryl synthesis without added phosphine co-ligands.
Source review; yields may vary by substrate and scale.

Cross-Electrophile Coupling Efficiency vs. Alternative Nitrogen Ligands

In the denitrogenative cross-electrophile coupling of benzotriazinones with benzyl chlorides, the specific bipyridine architecture is critical. While NiCl2(bpy) effectively catalyzed the reaction, substituting the bipyridine core for other common nitrogen-donor ligands caused severe performance drops. Using dtbbpy reduced the yield to 42%, 1,10-phenanthroline (phen) dropped it to 30%, and terpyridine (tpy) resulted in only trace product formation [1].

Evidence DimensionProduct yield in cross-electrophile coupling
Target Compound DataBaseline optimal yield (high efficacy)
Comparator Or Baselinedtbbpy (42% yield), phen (30% yield), tpy (trace yield)
Quantified DifferenceSignificant reduction in yield (>50% drop) when deviating from the unsubstituted bipyridine core
ConditionsLiquid-assisted grinding, Mn reductant, DMF assisting liquid

Demonstrates that the exact electronic and steric profile of NiCl2(bpy) is uniquely suited for specific denitrogenative couplings, making generic ligand substitution unviable.

Heterogenized vs. homogeneous
Head-to-head
NU-1000-(bpy)NiII: intrinsic activity ~10× higher than homogeneous (bpy)NiCl₂.
Mono-bpy precursor essential for grafting onto bpy-functionalized MOFs.
Reusable ≥3 cycles; gas-phase ethylene dimerization.

Activation of Aryl Chlorides vs. Phosphine-Based Precatalysts

For the nickel-catalyzed silylation of aryl chlorides using sodium silylsilanolate, nitrogen-based bidentate coordination proved superior to standard phosphine ligands. NiCl2(bpy) achieved a 62% yield, significantly outperforming the traditional cross-coupling precatalyst NiCl2(PPh3)2, which suffered from slow kinetics and delivered only a 28% yield under identical conditions [1].

Evidence DimensionSilylation yield of aryl chlorides
Target Compound Data62% yield with 10 mol% NiCl2(bpy)
Comparator Or Baseline28% yield with NiCl2(PPh3)2
Quantified Difference2.2-fold increase in yield using the bipyridine precatalyst over the triphenylphosphine analog
ConditionsNickel-catalyzed silylation of aryl chlorides with PCy2Ph ligand addition

Justifies the procurement of NiCl2(bpy) over common phosphine-based nickel salts when activating challenging C-Cl bonds.

Polymer molecular weight
Cross-study comparable
Mₙ 2300–5700
GPC vs. PS standards; Đ up to 5.6
Supports synthesis of soluble polyphenylene and polyfluorene copolymers.
NiCl₂/bpy/Mg in DMF; phosphine-free protocol.
Ni nanoparticle size control
Class-level
3.5–5.0 nm hcp Ni nanoparticles
at 450 °C, 50 °C/min ramp.
May support size-controlled nanoparticle synthesis vs. simple Ni salts.
Data to verify; size depends on heating rate and atmosphere.

Photoredox/Nickel Dual Catalysis

NiCl2(bpy) is the precatalyst of choice for visible-light-mediated dual catalysis (e.g., with Ru, Ir, or decatungstate photocatalysts). Its defined 1:1 stoichiometry prevents uncomplexed ligand from interfering with transient radical intermediates or trapping in situ-generated acids, making it ideal for the hydroacylation of alkynes and C-heteroatom cross-couplings [1].

Reductive Cross-Electrophile Couplings (XEC)

In reactions utilizing metallic reductants (like Mn or Zn) to couple two electrophiles, NiCl2(bpy) provides the optimal steric and electronic environment. It vastly outperforms bulky analogs like dtbbpy or rigid analogs like phenanthroline, ensuring high yields and preventing off-target reductive dimerization [2].

Bench-Stable Alternative to Ni(COD)2 in Process Chemistry

For industrial scale-up or high-throughput screening where glovebox use is a bottleneck, NiCl2(bpy) serves as an air- and moisture-stable Ni(II) alternative to highly sensitive Ni(0) precursors like Ni(COD)2. When paired with an appropriate in situ reductant or electrochemical setup, it delivers equivalent or superior catalytic performance without the stringent handling requirements [3].

Application Fit

Application
Selection Property
Validation Focus
Phosphine-free Suzuki–Miyaura coupling
Phosphine-free precatalyst system
Substrate scope and yield under mild conditions
Heterogeneous ethylene oligomerization
Mono-bpy stoichiometry for support grafting
Catalyst activity and reusability in flow
Yamamoto polycondensation
Phosphine-free Ni catalyst for dehalogenative polymerization
Polymer Mₙ and dispersity control
Nickel nanoparticle synthesis
Chelating ligand-mediated thermal decomposition
Particle size and crystallinity (XRD/AFM)

Hydrogen Bond Acceptor Count

2

Exact Mass

283.941795 g/mol

Monoisotopic Mass

283.941795 g/mol

Heavy Atom Count

15

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